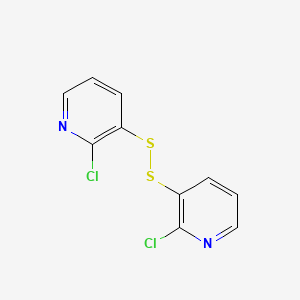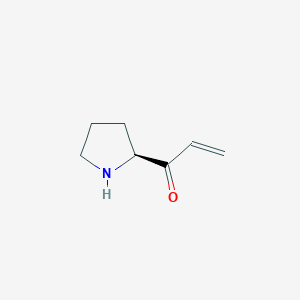
2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine is an organic compound with the molecular formula C10H6Cl2N2S2 It is characterized by the presence of two pyridine rings connected by a disulfide bond, with each pyridine ring substituted by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine typically involves the reaction of 2-chloro-3-pyridinethiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond between the two pyridine rings. The general reaction scheme is as follows:
Starting Materials: 2-chloro-3-pyridinethiol and sulfur dichloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a moderate level to facilitate the formation of the disulfide bond.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiols.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-chloro-3-pyridinethiol.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing the compound’s biological activity. The chlorine atoms and pyridine rings contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-pyridinol: A related compound with a hydroxyl group instead of the disulfide linkage.
2,3-Dichloropyridine: Similar in structure but lacks the disulfide bond.
2-Chloro-3-pyridinyl 3-piperidinyl ether: Contains an ether linkage instead of the disulfide bond.
Uniqueness
2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine is unique due to its disulfide bond, which imparts distinct chemical and biological properties
Properties
CAS No. |
69212-33-5 |
|---|---|
Molecular Formula |
C10H6Cl2N2S2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-chloro-3-[(2-chloropyridin-3-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6Cl2N2S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H |
InChI Key |
XTDQQHOMOGDPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)SSC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















